N-(4-acetylphenyl)naphthalene-2-sulfonamide
Description
Properties
IUPAC Name |
N-(4-acetylphenyl)naphthalene-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3S/c1-13(20)14-6-9-17(10-7-14)19-23(21,22)18-11-8-15-4-2-3-5-16(15)12-18/h2-12,19H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INNVPZLZBYHZQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)naphthalene-2-sulfonamide typically involves the reaction of naphthalene-2-sulfonyl chloride with 4-acetylaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using a continuous flow reactor to maintain consistent reaction parameters. The use of automated systems for reagent addition and product isolation can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)naphthalene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Reduction: The sulfonamide group can be reduced to an amine under reducing conditions.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nitration with a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of N-(4-carboxyphenyl)naphthalene-2-sulfonamide.
Reduction: Formation of N-(4-aminophenyl)naphthalene-2-sulfonamide.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Medicinal Chemistry Applications
N-(4-acetylphenyl)naphthalene-2-sulfonamide has been investigated for several medicinal applications, primarily due to its potential antimicrobial, anti-inflammatory, and anticancer properties.
Antimicrobial Activity
Research indicates that compounds with sulfonamide groups exhibit significant antimicrobial activity. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Bacillus subtilis | 16 µg/mL |
These findings suggest that this compound could be developed further for therapeutic use in treating bacterial infections .
Anti-inflammatory Properties
The compound's ability to inhibit certain enzymes involved in inflammatory pathways has been explored. Studies have indicated that this compound may reduce inflammation markers in cell cultures, suggesting its potential as an anti-inflammatory agent .
Anticancer Activity
This compound has also been evaluated for anticancer properties. It has shown promise in inhibiting cancer cell proliferation in various cancer lines through mechanisms involving apoptosis and cell cycle arrest .
Material Science Applications
This compound is utilized as a precursor in the synthesis of advanced materials, particularly in polymer chemistry.
Synthesis of Polymers
This compound can serve as a monomer for creating sulfonamide-containing polymers that exhibit unique thermal and mechanical properties. The incorporation of this compound into polymer matrices enhances their stability and functionality .
Dyes and Pigments
Due to its chromophoric properties, this compound is also explored in the development of dyes and pigments for industrial applications. Its ability to form complexes with metal ions allows for the creation of vibrant colors suitable for textiles and coatings .
Industrial Applications
The industrial relevance of this compound extends to its use as a catalyst in chemical reactions.
Catalysis
In organic synthesis, this compound acts as a catalyst for various reactions, including oxidation and reduction processes. Its sulfonamide group facilitates the formation of intermediates that are crucial for synthesizing complex organic molecules .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against multidrug-resistant strains of bacteria. The results indicated that this compound could serve as a lead structure for developing new antibiotics .
Case Study 2: Polymer Development
Research highlighted the successful incorporation of this compound into polycarbonate matrices, resulting in materials with enhanced thermal stability and mechanical strength. These findings suggest potential applications in high-performance engineering plastics .
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)naphthalene-2-sulfonamide involves its interaction with biological targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, thereby inhibiting the enzyme and preventing the synthesis of folic acid in bacteria. This leads to the antibacterial activity of the compound.
Comparison with Similar Compounds
Similar Compounds
N-(3-acetylphenyl)-4-methylbenzenesulfonamide: Similar structure but with a different substitution pattern on the aromatic ring.
N-(4-carboxyphenyl)naphthalene-2-sulfonamide: An oxidized derivative of N-(4-acetylphenyl)naphthalene-2-sulfonamide.
N-(4-aminophenyl)naphthalene-2-sulfonamide: A reduced derivative of this compound.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Biological Activity
N-(4-acetylphenyl)naphthalene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of carbonic anhydrases (CAs), which are important therapeutic targets in cancer and other diseases. This article compiles data from various studies to elucidate the biological activity, mechanisms, and potential applications of this compound.
Chemical Structure and Properties
This compound belongs to the sulfonamide class of compounds, characterized by the presence of a sulfonamide group (-SO2NH2) attached to an aromatic system. The acetyl group enhances lipophilicity, potentially improving cell membrane permeability.
1. Inhibition of Carbonic Anhydrases
Recent studies have demonstrated that this compound exhibits potent inhibition against specific carbonic anhydrase isoforms, particularly CA IX and CA II.
- Enzyme Inhibition Activity :
2. Anticancer Activity
The compound has been evaluated for its anticancer properties, particularly against breast cancer cell lines such as MDA-MB-231.
- Apoptosis Induction :
3. Antibacterial Activity
The antibacterial efficacy of this compound has also been assessed, revealing activity against several bacterial strains.
- Minimum Inhibitory Concentration (MIC) :
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
| Structural Feature | Impact on Activity |
|---|---|
| Acetyl Group | Increases lipophilicity and cellular uptake |
| Sulfonamide Moiety | Essential for enzyme inhibition |
| Aromatic System | Contributes to binding affinity with target proteins |
Case Study 1: Cancer Cell Lines
In vitro studies demonstrated that compounds similar to this compound effectively reduced the viability of cancer cell lines under hypoxic conditions, enhancing their therapeutic potential in solid tumors .
Case Study 2: Bacterial Inhibition
Another study highlighted the compound's ability to inhibit biofilm formation by K. pneumoniae, showing a percentage inhibition of 79.46% at a concentration of 50 μg/mL .
Q & A
Basic: What are the recommended synthetic routes and characterization methods for N-(4-acetylphenyl)naphthalene-2-sulfonamide?
Answer:
The synthesis typically involves sulfonation of naphthalene followed by coupling with 4-acetylaniline. A multi-step approach is recommended:
Sulfonation : React naphthalene with chlorosulfonic acid to yield naphthalene-2-sulfonyl chloride.
Amide Formation : Couple the sulfonyl chloride with 4-acetylaniline in the presence of a base (e.g., triethylamine) under anhydrous conditions .
Characterization :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the sulfonamide linkage and acetyl group integrity.
- Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns.
- Infrared (IR) Spectroscopy : Identify characteristic peaks for sulfonamide (S=O stretch at ~1350 cm) and acetyl (C=O at ~1680 cm) groups .
Basic: Which analytical techniques are critical for assessing purity and structural integrity?
Answer:
- High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95% recommended for biological assays) using a C18 column with UV detection at 254 nm.
- Elemental Analysis : Confirm elemental composition (C, H, N, S) to detect impurities.
- Thermogravimetric Analysis (TGA) : Assess thermal stability and solvent residues .
Basic: What physicochemical properties are pivotal for experimental design?
Answer:
Key properties include:
- Solubility : Sparingly soluble in water; use DMSO or ethanol for stock solutions.
- LogP : Predicted ~3.2 (via computational tools), indicating moderate lipophilicity.
- Stability : Stable at room temperature in dark, anhydrous conditions. Degradation occurs above 200°C .
Advanced: How can researchers investigate its interactions with biological targets?
Answer:
- Enzyme Inhibition Assays : Use fluorescence-based assays (e.g., tryptophan quenching) to study binding to enzymes like carbonic anhydrase.
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to receptors.
- Molecular Docking : Model interactions with target proteins (e.g., COX-2) using software like AutoDock Vina, guided by structural analogs .
Advanced: How to resolve contradictions in reported biological activity data?
Answer:
- Cross-Validation : Replicate assays under standardized conditions (pH, temperature, solvent).
- Structural Analog Comparison : Compare activity with N-(4-hydroxyphenyl)naphthalene-2-sulfonamide (lacks acetyl group) to isolate substituent effects .
- Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., dose-dependent vs. off-target effects) .
Advanced: What strategies optimize activity through structural modifications?
Answer:
- Substituent Screening : Replace the acetyl group with electron-withdrawing groups (e.g., nitro) to enhance receptor affinity.
- X-ray Crystallography : Resolve co-crystal structures with target proteins to guide rational design.
- Structure-Activity Relationship (SAR) : Systematically vary substituents on the phenyl ring and naphthalene core to map critical pharmacophores .
Advanced: How to evaluate stability under physiological conditions?
Answer:
- pH-Dependent Stability : Incubate in buffers (pH 4–9) and monitor degradation via HPLC.
- Serum Stability : Assess half-life in fetal bovine serum (FBS) at 37°C.
- Light Sensitivity : Expose to UV-Vis light and track photodegradation products .
Advanced: What is its role as a building block in multi-step syntheses?
Answer:
- Suzuki Coupling : Functionalize the naphthalene core with boronic acids to generate derivatives.
- Click Chemistry : Attach triazole moieties via copper-catalyzed azide-alkyne cycloaddition.
- Protecting Group Strategy : Use the acetyl group as a temporary protective moiety for selective sulfonamide modification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
